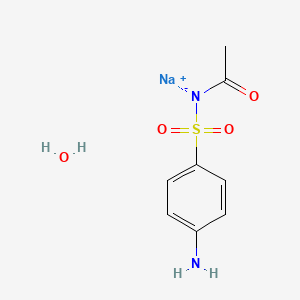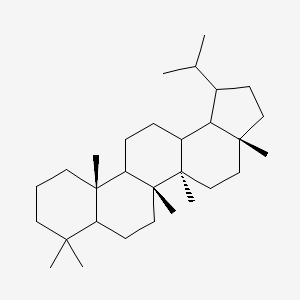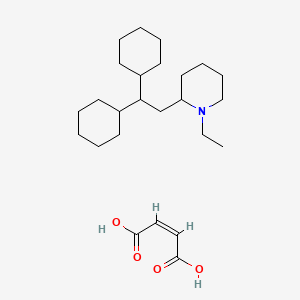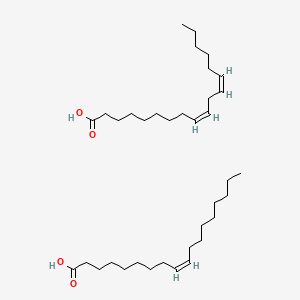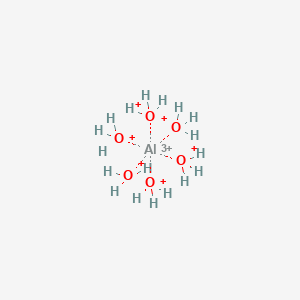
Aluminum;hexaoxidanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexaaquaaluminium(3+) is an aluminium coordination entity.
Applications De Recherche Scientifique
Neurotoxicity and Cognitive Effects
Research on aluminum (Al) has significantly focused on its neurotoxic effects. Studies have shown that acute administration of aluminum compounds like aluminum chloride (AlCl3) can result in behavioral deficits, cognitive disturbances, and neurochemical dysfunctions in rats. This is attributed to aluminum's ability to promote oxidative stress, impair antioxidant defense systems, and alter brain neurochemistry, leading to histopathological alterations in brain regions such as the hippocampus and cortex (Liaquat et al., 2019).
Energy Storage and Industrial Applications
Aluminum hydride (AlH3) and related compounds are emerging as promising materials in energy storage. Due to their high energy density, they have been used or proposed for use in rocket fuels, explosives, reducing agents, and as a hydrogen source for portable fuel cells. This reflects the ongoing research and development in the synthesis and application of aluminum-based materials in energy storage technologies (Graetz et al., 2011).
Neurodegenerative Diseases
Aluminum exposure has been linked to several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease (AD), dementia, and Parkinsonism. The exact mechanism of aluminum toxicity is not fully understood, but evidence suggests it can potentiate oxidative stress and inflammatory events, leading to cell death. Aluminum is considered a well-established neurotoxin with effects such as oxidative stress, apoptosis, and Neurofibrillary tangle (NFT) formation (Maya et al., 2016).
NMR Spectroscopy in Material Science
(27)Al Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool in material science for studying the local environment of aluminum. Recent advancements in (27)Al NMR techniques have significantly improved the characterization of aluminum-based materials like zeolites, aluminophosphates, and metal-organic-frameworks, providing insight into their structure and chemistry (Haouas et al., 2016).
Interaction with Biological Systems
Studies have shown that aluminum can interact with biological systems in various ways. For instance, research on rat brain regions revealed that silicon (SiO2) reacts with Al3+ to form hydroxyaluminosilicates, which can reduce aluminum's bioavailability and toxicity. This has implications for understanding aluminum's effects on the human body and finding potential protective measures (Noremberg et al., 2015).
Propriétés
Formule moléculaire |
AlH18O6+9 |
|---|---|
Poids moléculaire |
141.12 g/mol |
Nom IUPAC |
aluminum;hexaoxidanium |
InChI |
InChI=1S/Al.6H2O/h;6*1H2/q+3;;;;;;/p+6 |
Clé InChI |
YPUVTLQZHBUGSK-UHFFFAOYSA-T |
SMILES canonique |
[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Al+3] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



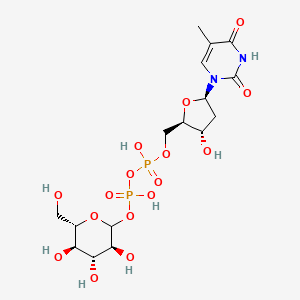
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1239803.png)
![N-[(E)-[2,4-bis(difluoromethoxy)phenyl]methylideneamino]-4-[[methyl-(4-methylphenyl)sulfonylamino]methyl]benzamide](/img/structure/B1239804.png)



![(E)-N-ethyl-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide](/img/structure/B1239811.png)
